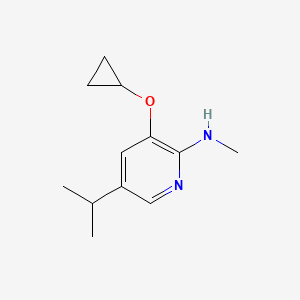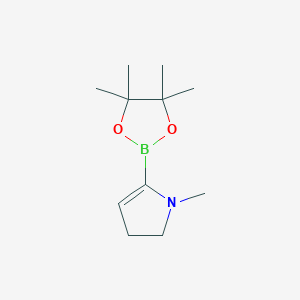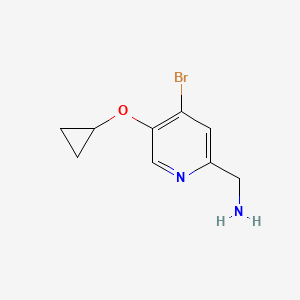![molecular formula C9H9NO5 B14837276 [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a pyridine derivative with a hydroxyl group at the 6th position, a methoxycarbonyl group at the 4th position, and an acetic acid moiety attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Functional Group Introduction: The hydroxyl group is introduced at the 6th position through selective hydroxylation reactions.
Methoxycarbonylation: The methoxycarbonyl group is introduced at the 4th position using esterification reactions.
Acetic Acid Attachment: The acetic acid moiety is attached to the 2nd position through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and aldehydes.
Scientific Research Applications
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of [6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl]-acetic acid: This compound has similar structural features but differs in the position and type of substituents.
[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has a boronic acid group instead of an acetic acid moiety.
Uniqueness
[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxycarbonyl, and acetic acid groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(4-methoxycarbonyl-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)5-2-6(4-8(12)13)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
XOKKRUOXFXLGGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















